molecular formula C15H21NO7 B1206454 Sesbanimide CAS No. 85719-78-4

Sesbanimide

Cat. No. B1206454
CAS RN: 85719-78-4
M. Wt: 327.33 g/mol
InChI Key: ULQATHQJWVNXEJ-UHFFFAOYSA-N
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Description

Sesbanimide is a type of polyketide, specifically a glutarimide-containing polyketide . It was first isolated from the seeds of Sesbania drummondii . Sesbanimide R, a variant of sesbanimide, was recently discovered in magnetotactic bacteria . It exhibits strong cytotoxic activity against several carcinoma cell lines .


Synthesis Analysis

The synthesis of sesbanimide involves a large biosynthetic gene cluster (BGC) of the trans-acyltransferase polyketide synthase (trans-AT PKS) type . The structure of sesbanimide R was elucidated using mass spectrometry and nuclear magnetic resonance spectroscopy (NMR) .


Molecular Structure Analysis

Sesbanimide R resembles sesbanimides but has an additional arginine moiety . The stereocenter of the arginine moiety was assigned experimentally, and two of the remaining three stereocenters were assigned using predictive biosynthetic tools .


Chemical Reactions Analysis

The chemical reactions involved in the biosynthesis of sesbanimide R reconcile inconsistencies in the previously proposed sesbanimide biosynthesis pathway .

Scientific Research Applications

1. Structural Elucidation

Sesbanimide, a cytotoxic compound isolated from Sesbania punicea seeds, has been structurally elucidated using high-field NMR spectroscopy. The study detailed the conformation and relative configuration of sesbanimide, providing insights into its solvent-dependent equilibrium between tautomeric forms (Gorst-Allman, Steyn, Vleggaar, & Grobbelaar, 1984).

2. Bacterial Production

Research has shown that "marine Agrobacterium" strains can produce sesbanimides, specifically Sesbanimide-A and Sesbanimide-C. This bacterial production offers an alternative source for sesbanimides, originally isolated from leguminous plants (Acebal et al., 1998).

3. Novel Secondary Metabolites from Magnetotactic Bacteria

Sesbanimide R, a novel secondary metabolite with cytotoxic activity, was isolated from magnetotactic bacteria. This discovery highlights the potential of these bacteria as a source for novel secondary metabolites, expanding the scope of natural product research (Awal et al., 2021).

4. Isolation from Plant Seeds

Sesbanimide has been isolated from the seed of Sesbania vesicaria, demonstrating potent antileukemic properties. This highlights the compound's significance in the context of plant-derived cytotoxic agents (Kim, Krakoff, & Newman, 1992).

5. Antitumor Activity

Studies on sesbanimide A and related compounds from Sesbania drummondii have shown marked activity in leukemia and cell culture systems. This research contributes to understanding the structural basis of sesbanimide's antitumor properties (Powell, Smith, & Weisleder, 1984).

6. Synthetic Studies

Efforts in synthetic chemistry have led to the creation of sesbanimide analogs, contributing to the understanding of their structure-activity relationship and antitumor potential. This includes studies on enantiomeric pairs and acyclic analogues (Matsuda, Kawasaki, & Terashima, 1985; Bos et al., 1991).

7. Detection in Plant Species

A mass spectrometric procedure was developed to detect sesbanimides in various Sesbania species, aiding in the identification of toxic compounds in these plants (Powell, Plattner, & Suffness, 1990).

8. Allelopathic Effects

Research indicates that sesbanimide and seed extracts from certain Sesbania species inhibit the germination and growth of various plant seeds. This suggests an allelopathic role, potentially explaining the dominance of these species in certain environments (Staden & Grobbelaar, 1995).

Safety And Hazards

While specific safety and hazard information for sesbanimide is not available, it’s important to note that it exhibits strong cytotoxic activity . Therefore, handling and usage should be done with caution.

properties

IUPAC Name

4-[5-hydroxy-6-(2-hydroxy-3-methyl-4-methylideneoxolan-2-yl)-1,3-dioxan-4-yl]piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO7/c1-7-5-23-15(20,8(7)2)14-12(19)13(21-6-22-14)9-3-10(17)16-11(18)4-9/h8-9,12-14,19-20H,1,3-6H2,2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQATHQJWVNXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C)COC1(C2C(C(OCO2)C3CC(=O)NC(=O)C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sesbanimide

CAS RN

85719-78-4, 92282-10-5
Record name Sesbanimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085719784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SESBANIMIDE B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370346
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
317
Citations
RH Schlessinger, JL Wood - The Journal of Organic Chemistry, 1986 - ACS Publications
Sir: Herein, we wish to report a brief and efficient total synthesis of (-)-sesbanimide A (1), a molecule which is the optical antipode of the potent cytotoxic natural product (+)-sesbanimide …
Number of citations: 34 pubs.acs.org
PF Cirillo, JS Panek - The Journal of Organic Chemistry, 1994 - ACS Publications
… A retrosynthetic analysis of our approach to (+)-sesbanimide … to the synthesis of (+)-sesbanimide A, we have examined the … Thus the C8 and C9 stereocenters of (+)-sesbanimide were …
Number of citations: 34 pubs.acs.org
RG Powell, CR Smith Jr, D Weisleder… - Journal of the …, 1983 - ACS Publications
… compound, sesbanimide (1), derived from this source. … of the final X-ray model of sesbanimide is given in Figure 1. … Sesbanimide bears an obvious structural relationshipto the …
Number of citations: 68 pubs.acs.org
J Van Staden, N Grobbelaar - Environmental and Experimental Botany, 1995 - Elsevier
Sesbanimide and extracts made from ground powders of whole Sesbania punicea and S. bispinosa seeds and isolated embryos and testae of S. punicea inhibited the germination of …
Number of citations: 44 www.sciencedirect.com
RG Powell, CR Smith Jr, D Weisleder - Phytochemistry, 1984 - Elsevier
… of sesbanimide A, sesbanimide B, sesbanimide C, acetylation products of the sesbanimides and five compounds obtained by hydrogenating sesbanimide A … Treatment of sesbanimide A …
Number of citations: 50 www.sciencedirect.com
F Matsuda, S Terashima - Tetrahedron, 1988 - Elsevier
The first total synthesis of natural (+)-sesbanimide A (1) and (-)-sesbanimide B (2), potent antitumor alkaloids isolated from the seeds of the leguminous plant, Sesbania drummondii, has …
Number of citations: 49 www.sciencedirect.com
C Acebal, R Alcazar, LM Cañedo… - The Journal of …, 1998 - jstage.jst.go.jp
… The organic phase was concentrated to dryness under vacuum to yield of a crude residue (10g for PH-103 containing sesbanimide A and 7.3g for PH-A034C containing …
Number of citations: 36 www.jstage.jst.go.jp
CC Tan - 1987 - escholarship.mcgill.ca
… halllIllldc (2) t.'l dll sesbanimide 15-desmethylé 93 ont été d~ec~ués a allylés 74, 79, et 94 … Sed on this information, one could postulate that the antitumour mcchani~m I)l sesbanimide …
Number of citations: 4 escholarship.mcgill.ca
RG Powell, RD Plattner, M Suffness - Weed science, 1990 - cambridge.org
… Occurrence of sesbanimide A in seeds at such very low levels, combined with … of sesbanimide A in seed extracts. Since there are no published methods to rapidly identify sesbanimide …
Number of citations: 30 www.cambridge.org
CP Gorst-Allman, PS Steyn, R Vleggaar… - Journal of the Chemical …, 1984 - pubs.rsc.org
… of sesbanimide by the application of high-field 'H and ' 3C nmr spectroscopy. Sesbanimide (1) … The 500.13 MHz 'H nmr spectrum of sesbanimide showed signals corresponding to 21 …
Number of citations: 25 pubs.rsc.org

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